6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde
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Overview
Description
6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system with a cyclopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde typically involves the construction of the imidazo[1,5-a]pyridine core followed by the introduction of the cyclopropyl and aldehyde groups. Common synthetic methodologies include:
Cyclocondensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazo[1,5-a]pyridine core.
Cycloaddition Reactions: These reactions are used to introduce the cyclopropyl group onto the imidazo[1,5-a]pyridine scaffold.
Oxidative Cyclization: This method involves the oxidative cyclization of suitable starting materials to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazo[1,5-a]pyridine core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives:
Imidazo[1,2-a]pyridine: Similar in structure but with different substitution patterns and biological activities.
Imidazo[1,5-a]pyridine Derivatives: Various derivatives with different functional groups exhibit unique chemical and biological properties.
Similar Compounds
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-6-11-10(8-1-2-8)4-3-9-5-12-7-13(9)11/h3-8H,1-2H2 |
InChI Key |
QNNQXODGAUBZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3C=NC=C3C=C2)C=O |
Origin of Product |
United States |
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